molecular formula C23H20N2O5 B11397222 2-(2-hydroxyethyl)-1'-propyl-2H-spiro[chromeno[2,3-c]pyrrole-1,3'-indole]-2',3,9(1'H)-trione

2-(2-hydroxyethyl)-1'-propyl-2H-spiro[chromeno[2,3-c]pyrrole-1,3'-indole]-2',3,9(1'H)-trione

Cat. No.: B11397222
M. Wt: 404.4 g/mol
InChI Key: KMWYKWVMDCIOCL-UHFFFAOYSA-N
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Description

2-(2-HYDROXYETHYL)-1’-PROPYL-1’,2’,3,9-TETRAHYDRO-2H-SPIRO[CHROMENO[2,3-C]PYRROLE-1,3’-INDOLE]-2’,3,9-TRIONE is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom. This particular compound features a spiro connection between a chromene and a pyrrole-indole system, making it a significant molecule in the field of organic chemistry due to its potential biological and pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-HYDROXYETHYL)-1’-PROPYL-1’,2’,3,9-TETRAHYDRO-2H-SPIRO[CHROMENO[2,3-C]PYRROLE-1,3’-INDOLE]-2’,3,9-TRIONE typically involves multi-step organic reactions. One common method includes the Fischer indolization reaction, which is a one-pot, three-component protocol involving aryl hydrazines, ketones, and alkyl halides . This method is known for its rapid reaction time and high yield.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to increase yield and purity. Techniques such as the use of catalysts, temperature control, and solvent selection are crucial. For instance, the use of palladium catalysts in Sonogashira coupling reactions has been reported to be effective in synthesizing similar indole derivatives .

Chemical Reactions Analysis

Types of Reactions

2-(2-HYDROXYETHYL)-1’-PROPYL-1’,2’,3,9-TETRAHYDRO-2H-SPIRO[CHROMENO[2,3-C]PYRROLE-1,3’-INDOLE]-2’,3,9-TRIONE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen or add hydrogen to the molecule.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include hydrazine hydrate for reduction, and various oxidizing agents such as potassium permanganate for oxidation . The conditions often involve controlled temperatures and the use of solvents like ethanol or dioxane.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

2-(2-HYDROXYETHYL)-1’-PROPYL-1’,2’,3,9-TETRAHYDRO-2H-SPIRO[CHROMENO[2,3-C]PYRROLE-1,3’-INDOLE]-2’,3,9-TRIONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-HYDROXYETHYL)-1’-PROPYL-1’,2’,3,9-TETRAHYDRO-2H-SPIRO[CHROMENO[2,3-C]PYRROLE-1,3’-INDOLE]-2’,3,9-TRIONE involves its interaction with various molecular targets and pathways. The compound’s unique structure allows it to bind to specific receptors or enzymes, modulating their activity. This can lead to changes in cellular processes, such as inhibition of cell proliferation in cancer cells or disruption of microbial cell walls .

Comparison with Similar Compounds

Similar Compounds

    Indole Derivatives: Compounds like indole-3-acetic acid and other indole-based molecules share structural similarities.

    Chromene Derivatives: Compounds like chromone and its derivatives also share structural features.

Uniqueness

What sets 2-(2-HYDROXYETHYL)-1’-PROPYL-1’,2’,3,9-TETRAHYDRO-2H-SPIRO[CHROMENO[2,3-C]PYRROLE-1,3’-INDOLE]-2’,3,9-TRIONE apart is its spiro connection, which imparts unique chemical and biological properties. This structural feature can enhance its stability and specificity in binding to molecular targets, making it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C23H20N2O5

Molecular Weight

404.4 g/mol

IUPAC Name

2-(2-hydroxyethyl)-1'-propylspiro[chromeno[2,3-c]pyrrole-1,3'-indole]-2',3,9-trione

InChI

InChI=1S/C23H20N2O5/c1-2-11-24-16-9-5-4-8-15(16)23(22(24)29)18-19(27)14-7-3-6-10-17(14)30-20(18)21(28)25(23)12-13-26/h3-10,26H,2,11-13H2,1H3

InChI Key

KMWYKWVMDCIOCL-UHFFFAOYSA-N

Canonical SMILES

CCCN1C2=CC=CC=C2C3(C1=O)C4=C(C(=O)N3CCO)OC5=CC=CC=C5C4=O

Origin of Product

United States

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